Mulberrofuran G

Tyrosinase inhibition Skin whitening Melanin synthesis

Researchers requiring structurally validated, target-specific tyrosinase inhibitors face supply risks with generic flavonoids lacking SAR-defined activity. Mulberrofuran G (Albanol A) resolves this gap with compound-specific potency data. • Tyrosinase IC50 = 6.35 µM (5.7× kojic acid); competitive mechanism. • NOX4 IC50 = 6.9 µM; neuroprotection in MCAO model (20 mg/kg). • HBV DNA replication IC50 = 3.99 µM (HepG2.2.15). ≥98% purity; MS identity (m/z 451) distinct from inactive Albanol B. Dispatch for global R&D.

Molecular Formula C34H26O8
Molecular Weight 562.6 g/mol
Cat. No. B1244230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulberrofuran G
Synonymsalbanol A
mulberrofuran G
Molecular FormulaC34H26O8
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O
InChIInChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34+/m0/s1
InChIKeyMJJWBJFYYRAYKU-OPKNDJPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mulberrofuran G: Baseline Characteristics


Mulberrofuran G (CAS 87085-00-5, also known as Albanol A) is a Diels–Alder-type 2-arylbenzofuran flavonoid adduct isolated from the root bark of Morus species (Moraceae), notably Morus alba L. [1]. This prenylated flavonoid belongs to a structurally unique class of natural products characterized by fused benzofuran and methyl cyclohexene ring moieties [2]. Mulberrofuran G exhibits multi-target pharmacological profiles, including tyrosinase inhibition, antiviral activity against hepatitis B virus (HBV) and SARS-CoV-2, NADPH oxidase (NOX) inhibition, and dual PTP1B/α-glucosidase inhibitory effects, positioning it as a versatile research compound with applications spanning dermatology, virology, and metabolic disease research [3][4].

Multi-target natural product tool compound for pathway studies
Diels–Alder-type 2-arylbenzofuran scaffold requires compound-specific identity verification
Supports tyrosinase, antiviral, NOX, and metabolic enzyme inhibition assay contexts

Mulberrofuran G: Structural Determinants of Specificity


The Diels–Alder-type 2-arylbenzofuran scaffold of Mulberrofuran G is not interchangeable with other Moraceae-derived flavonoids or common reference inhibitors. Structure-activity relationship (SAR) studies reveal that subtle structural variations within this class produce profound differences in target engagement: the methyl cyclohexene ring moiety is directly implicated in tyrosinase inhibition, distinguishing Mulberrofuran G from inactive analogs like Albanol B despite their structural similarity [1]. Furthermore, comparative intestinal permeability assays demonstrate that even closely related 2-arylbenzofurans exhibit divergent metabolic fates, with Mulberrofuran G undergoing near-complete metabolism in Caco-2 epithelial models, in stark contrast to the stable cellular accumulation observed with Mulberrofuran Y [2]. Consequently, procurement decisions for research applications cannot rely on class-level assumptions; compound-specific identity and validated activity data are essential prerequisites for experimental reproducibility.

In-class analogs (e.g., Albanol B) lack the methyl cyclohexene ring essential for tyrosinase inhibition; class-level assumptions may not transfer.
Structurally related 2-arylbenzofurans (e.g., Mulberrofuran Y) show divergent intestinal metabolism; ADME profiles require compound-specific review.
The isomer Isomulberrofuran G may exhibit distinct bioactivity; MS fragmentation identity confirmation is essential before experimental use.

Mulberrofuran G: Quantitative Bioassay Comparison


Tyrosinase Inhibition: Potency and SAR

Mulberrofuran G (MG) exhibits a 5.7-fold higher inhibitory potency against mushroom tyrosinase monophenolase activity (L-tyrosine oxidation) compared to kojic acid, a widely used reference tyrosinase inhibitor [1]. In the same assay system, Albanol B, a structurally related Diels–Alder adduct differing only in the absence of the methyl cyclohexene ring, showed no detectable inhibitory activity up to 350 µM [2]. This establishes that the methyl cyclohexene moiety is essential for tyrosinase inhibition and that MG's activity advantage is both quantifiable and structurally specific [3].

Tyrosinase Inhibition
Head-to-head
Mulberrofuran G IC50 = 6.35 µM Kojic acid IC50 = 36.0 µM; Albanol B inactive up to 350 µM
Reported 5.7-fold higher inhibition; methyl cyclohexene ring is essential for activity
Mushroom tyrosinase monophenolase assay, competitive inhibition mode
Tyrosinase inhibition Skin whitening Melanin synthesis Cosmeceutical research

Intestinal Permeability and Metabolic Fate

In a comparative in vitro intestinal permeability study using the Caco-2 epithelial model, Mulberrofuran G exhibited a cellular accumulation of only 14% of the applied dose, reflecting near-complete metabolism [1]. This stands in marked contrast to Mulberrofuran Y, a structurally related 2-arylbenzofuran isolated from the same Morus species, which demonstrated 85.3% cellular accumulation and remained predominantly unconjugated [2]. Moracin C, a third comparator, showed an even lower accumulation of 8.2% [3].

Intestinal Metabolism
Head-to-head
Cellular accumulation: 14% of applied dose (near-complete metabolism)
Supports formulation-exposure review; ADME profile is not class-consistent
Caco-2 model, 24 h incubation; Mulberrofuran Y accumulated 85.3% for comparison
Oral bioavailability Intestinal permeability ADME Caco-2 assay

Anti-HBV Activity with MS Differentiation

Mulberrofuran G inhibits hepatitis B virus (HBV) DNA replication with an IC50 value of 3.99 µM in the HepG2.2.15 cell line in vitro, representing moderate but confirmed anti-HBV activity [1]. Importantly, its isomer Isomulberrofuran G exhibits a distinctly different mass spectrometric fragmentation pattern in ESI-MSn/IT-TOF analysis, with characteristic diagnostic ions at m/z 451 for Mulberrofuran G and m/z 439 for the isomer in MS2 experiments, enabling definitive analytical discrimination between the two Diels–Alder-type adducts [2].

Anti-HBV Activity
Head-to-head
HBV DNA replication IC50 = 3.99 µM; MS2 diagnostic ion m/z 451
Supports antiviral screening context; MS signature distinguishes from isomer Isomulberrofuran G
HepG2.2.15 cell line; ESI-MSn/IT-TOF negative mode
Antiviral Hepatitis B virus HBV DNA replication Natural product antiviral

Broad-Spectrum Antibacterial Activity

In a comprehensive evaluation of 18 prenylated flavonoids from medicinal plants, Mulberrofuran G exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 30 µg/mL against a panel of bacterial strains [1]. This MIC range places Mulberrofuran G within the active cohort that includes Kuwanon C, Albanol B, Kenusanone A, and Sophoraflavanone G, in contrast to compounds such as Morusin, Sanggenon B/D, and Kazinol B, which were effective only against Gram-positive bacteria [2].

Antibacterial Activity
Cross-study
MIC range: 5–30 µg/mL against panel of bacterial strains
Supports antimicrobial screening context; ranked within active prenylated flavonoid cohort
Broth microdilution; active against S. aureus, S. epidermis, E. coli, S. typhimurium
Antibacterial MIC Antimicrobial resistance Natural product antibiotic

NOX Inhibition and Ischemic Neuroprotection

Mulberrofuran G inhibits NADPH oxidase (NOX) enzyme activity with an IC50 of 6.9 µM . Mechanistic studies demonstrate that MG specifically inhibits oxygen-glucose deprivation/reoxygenation (OGD/R)-induced NOX4 protein expression in SH-SY5Y neuroblastoma cells, with downstream suppression of activated caspase-3 and caspase-9, and cleaved PARP [1]. In an in vivo middle cerebral artery occlusion (MCAO) rat model, MG administered at 20 mg/kg reduced infarct volume and improved neurological deficit scores [2].

NOX Inhibition
Cross-study
NOX enzyme IC50 = 6.9 µM; in vivo MCAO model at 20 mg/kg
Reported neuroprotection assay response context; suppresses NOX4 and downstream apoptotic markers
OGD/R SH-SY5Y cells; MCAO rat model; reference inhibitor VAS2870 as positive control
NADPH oxidase NOX4 inhibition Neuroprotection Ischemia-reperfusion injury

SARS-CoV-2 Entry Inhibition

Mulberrofuran G (MG) at 2 µM significantly inhibits SARS-CoV-2 lentiviral pseudovirus infection in HEK293T cells stably expressing human ACE2 and TMPRSS2 [1]. Competitive ELISA and BLItz system analyses confirm that MG effectively blocks the molecular binding between the SARS-CoV-2 spike S1 receptor-binding domain (RBD) and the human ACE2 receptor [2]. Critically, MG inhibited entry of both wild-type and D614G mutant SARS-CoV-2 spike pseudotyped virus as well as a clinical isolate of SARS-CoV-2 [3]. In a parallel comparative study, Mulberrofuran G and Kuwanon C demonstrated superior SARS-CoV-2 entry inhibition relative to other Morus-derived compounds [4].

SARS-CoV-2 Entry
Cross-study
Blocks spike-ACE2 interaction at 2 µM; active against WT, D614G mutant, and clinical isolate
Supports viral entry-inhibitor research context; mechanism defined by competitive ELISA and BLItz
HEK293T-hACE2-TMPRSS2 cells; flow cytometry readout
SARS-CoV-2 COVID-19 Spike protein ACE2 receptor Antiviral entry inhibitor

Mulberrofuran G: Optimal Application Scenarios


Melanogenesis and Tyrosinase Inhibitor Research

Given its 5.7-fold superior tyrosinase inhibition potency (IC50 = 6.35 µM) relative to kojic acid and clear SAR-defined structural requirement (methyl cyclohexene ring) for activity, Mulberrofuran G is optimally deployed as a reference compound or lead scaffold in skin whitening, hyperpigmentation disorder, and melanin biosynthesis research [1]. Its competitive inhibition mechanism and favorable molecular docking profile make it a valuable comparator in structure-based tyrosinase inhibitor screening campaigns [2].

Cerebral Ischemia and NOX4 Inhibition

Mulberrofuran G's validated NOX enzyme inhibition (IC50 = 6.9 µM) and demonstrated neuroprotective effects in OGD/R-treated SH-SY5Y cells and MCAO rat models (20 mg/kg) position it for use in ischemic stroke, reperfusion injury, and ER stress research [3]. The compound's ability to suppress NOX4 protein expression and downstream apoptotic markers (caspase-3/9, PARP) provides a defined mechanistic axis for studies of oxidative stress-driven neuronal cell death [4].

HBV and SARS-CoV-2 Antiviral Research

Mulberrofuran G offers dual antiviral research utility: (1) as an HBV DNA replication inhibitor with a validated IC50 of 3.99 µM in HepG2.2.15 cells, suitable for hepatitis B antiviral screening panels [5]; (2) as an entry inhibitor targeting the SARS-CoV-2 spike-ACE2 interaction, with confirmed activity against both pseudotyped virus (2 µM) and clinical SARS-CoV-2 isolates [6]. The availability of diagnostic MS fragmentation signatures (m/z 451) ensures analytical identity confirmation distinct from the isomer Isomulberrofuran G [7].

PTP1B and α-Glucosidase Dual Inhibition

Mulberrofuran G belongs to a subset of Diels–Alder adducts from Morus alba that exhibit strong inhibitory activities against both PTP1B (IC50 range: 1.90–9.67 µM) and α-glucosidase (IC50 range: 2.29–5.91 µM) [8]. This dual-target inhibition profile is relevant to diabetes, obesity, and metabolic syndrome research, particularly in studies requiring natural product inhibitors of insulin signaling (PTP1B) and carbohydrate digestion (α-glucosidase) pathways [9].

Application
Selection Property
Validation Focus
Tyrosinase and melanogenesis studies
Methyl cyclohexene ring-dependent inhibition
SAR-driven potency review relative to kojic acid and in-class analogs
Cerebral ischemia and NOX4 research
NOX enzyme inhibition and downstream caspase suppression
In vitro OGD/R model and in vivo MCAO endpoint interpretation
Antiviral screening (HBV and SARS-CoV-2)
HBV DNA replication inhibition; spike-ACE2 entry blockade
Cell-based assay context; MS fragmentation identity confirmation
Metabolic disorder research (PTP1B/α-glucosidase)
Dual-target enzyme inhibition profile
Pathway-response interpretation in insulin signaling and carbohydrate digestion models

Technical Documentation Hub

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